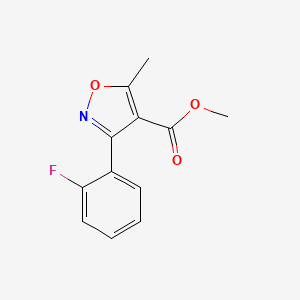
4-(2-hydroxyethyl)piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(2-hydroxyethyl)piperidin-4-ol is a chemical compound that belongs to the piperidine family Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxyethyl)piperidin-4-ol can be achieved through several methods. One common approach involves the reaction of piperidine with ethylene oxide under controlled conditions. The reaction typically requires a catalyst, such as a strong base like sodium hydroxide, and is carried out at elevated temperatures to facilitate the ring-opening of ethylene oxide and subsequent attachment to the piperidine ring.
Another method involves the reduction of 4-(2-Hydroxy-ethyl)-piperidin-4-one using a reducing agent like sodium borohydride. This reaction is usually performed in an alcohol solvent, such as methanol, at room temperature.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
4-(2-hydroxyethyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-(2-Oxo-ethyl)-piperidin-4-ol.
Reduction: The compound can be reduced to form 4-(2-Hydroxy-ethyl)-piperidine, where the hydroxyl group remains intact.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents. The reaction is performed in an alcohol solvent at room temperature.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or tosylates in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 4-(2-Oxo-ethyl)-piperidin-4-ol
Reduction: 4-(2-Hydroxy-ethyl)-piperidine
Substitution: Various substituted piperidine derivatives, depending on the substituent introduced.
科学的研究の応用
4-(2-hydroxyethyl)piperidin-4-ol has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various piperidine-based compounds, which are important in medicinal chemistry and drug development.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for designing enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of 4-(2-hydroxyethyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the piperidine ring can interact with hydrophobic pockets in proteins, affecting their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
4-(2-hydroxyethyl)piperidin-4-ol can be compared with other similar compounds, such as:
4-(2-Hydroxyethyl)morpholine: This compound has a similar hydroxyethyl group but contains a morpholine ring instead of a piperidine ring. It is used as an intermediate in organic synthesis and has applications in the production of pharmaceuticals.
4-(2-Hydroxyethyl)piperazine: This compound contains a piperazine ring and is used in the synthesis of various drugs, including antihistamines and antipsychotics.
4-(2-Hydroxyethyl)indolin-2-one: This compound has an indoline ring and is used as an intermediate in the synthesis of dopamine receptor agonists and protein kinase inhibitors.
特性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC名 |
4-(2-hydroxyethyl)piperidin-4-ol |
InChI |
InChI=1S/C7H15NO2/c9-6-3-7(10)1-4-8-5-2-7/h8-10H,1-6H2 |
InChIキー |
WMMBXMCUCGJIID-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1(CCO)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-(1H-pyrrolo[2,3-b]pyridin-5-yl)-3H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B8726459.png)



![2-[(2,5-dichloro-4-pyridinyl)amino]-N-ethylbenzamide](/img/structure/B8726496.png)

![6-[[4-(5-carboxypentylcarbamoyl)benzoyl]amino]hexanoic Acid](/img/structure/B8726508.png)

